molecular formula C6H6N2O2 B1222860 6-Hydroxynicotinamide CAS No. 3670-59-5

6-Hydroxynicotinamide

Cat. No. B1222860
CAS RN: 3670-59-5
M. Wt: 138.12 g/mol
InChI Key: NGPNYDVHEUXWIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 6-Hydroxynicotinamide, such as 6-aminonicotinamide, involves various chemical pathways. For example, electroorganic synthesis can be employed for the hydrogenation and carboxylation of precursor compounds in the presence of specific catalysts and conditions to yield aminonicotinic acids, which are closely related to 6-Hydroxynicotinamide (Raju, Mohan, & Reddy, 2003).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 6-Hydroxynicotinamide, such as 6-aminonicotinamide, involves conformational studies and vibrational spectroscopic analysis. These studies help predict the most stable molecular structures and understand the electronic transitions and intra-molecular interactions that define their chemical behavior (Asath, Premkumar, Mathavan, & Benial, 2017).

Chemical Reactions and Properties

6-Hydroxynicotinamide and its analogs undergo various chemical reactions, including enzymatic transformations and oxidative processes. For example, 6-hydroxynicotinate 3-monooxygenase from Pseudomonas fluorescens catalyzes the oxidative decarboxylation of 6-hydroxynicotinate, demonstrating the compound's involvement in biochemical pathways (Nakano et al., 1999).

Physical Properties Analysis

The physical properties of 6-Hydroxynicotinamide and related compounds can be explored through various spectroscopic techniques. For instance, Infrared multiple-photon dissociation spectroscopy provides insights into the gas-phase structures of deprotonated hydroxynicotinic acids, revealing details about their tautomeric forms and stability (van Stipdonk et al., 2014).

Chemical Properties Analysis

The chemical properties of 6-Hydroxynicotinamide and its derivatives, such as their reactivity and interaction with other molecules, can be deduced from studies involving similar compounds. For example, the interaction of 6-aminonicotinamide with cisplatin in tumor cell lines indicates potential modulatory effects on drug sensitivity, suggesting complex chemical interactions at play (Budihardjo et al., 1998).

Scientific Research Applications

  • Metabolism of Nicotinamide

    • Field : Biochemistry
    • Application Summary : 6-Hydroxynicotinamide is a metabolite of nicotinamide and has been identified in the urine of rats following the injection of nicotinamide .
    • Methods of Application : The studies involved the injection of nicotinamide-7-i4C or nicotinic acid-7-W into rats and subsequent analysis of urinary excretion products .
    • Results : It was found that 0.6 to 1.2% of the injected dose of either nicotinic acid or nicotinamide is excreted as 6-hydroxynicotinic acid and 6-hydroxynicotinamide .
  • Proteomics Research

    • Field : Proteomics
    • Application Summary : 6-Hydroxynicotinamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
    • Methods of Application : The specific methods of application in proteomics research can vary widely depending on the specific research question and the available technologies .
    • Results : The outcomes of such research can also vary widely, but the use of 6-Hydroxynicotinamide in this context suggests that it may have a role in protein interactions or functions .
  • Bacterial Nicotine Degradation

    • Field : Microbiology
    • Application Summary : 6-Hydroxynicotinamide is a metabolite of a nicotine derivative produced by bacteria . This suggests that it may play a role in the bacterial degradation of nicotine .
    • Methods of Application : This involves studying the metabolic pathways of bacteria that are capable of degrading nicotine .
    • Results : Understanding these pathways can provide insights into how bacteria interact with nicotine and potentially how this process could be harnessed for bioremediation or other applications .

properties

IUPAC Name

6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(10)4-1-2-5(9)8-3-4/h1-3H,(H2,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPNYDVHEUXWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190153
Record name 6-Hydroxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxynicotinamide

CAS RN

3670-59-5
Record name 6-Hydroxynicotinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003670595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxynicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60190153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3670-59-5
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Synthesis routes and methods

Procedure details

The title compounds, Example 14, 15 and 16, were obtained using a procedure analogous to that described in Example 8, using pyridine-3-ylboronic acid (24 mg, 0.20 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 14, 100 mg, 0.15 mmol); pyridine-4-ylboronic acid (26 mg, 0.21 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 15, 105 mg, 0.16 mmol) and pyrimidin-5-ylboronic acid (13 mg, 0.10 mmol), 5-bromo-1-cyclopentyl-N-(2S,3R)-4-(6-ethyl-2,2-spirocyclopentylchroman-4-ylamino)-3-hydrodroxy-1-phenylbutan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide (in Ex. 16, 50 mg, 0.08 mmol), respectively, to afford the title compound Example 14 as a light brown solid (MS m/z: 661(M+1); title compound Example 15 as a light yellow solid; and title compound Example 16 (MS m/z: 662(M+1).
[Compound]
Name
Example 14
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
24 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
61
Citations
YC Lee, RK Gholson, N Raica - Journal of Biological Chemistry, 1969 - Elsevier
… However, to our knowledge, the occurrence or formation of 6-hydroxynicotinamide has not been previously reported in any biological system. Since 6-hydroxynicotinic acid is a known …
Number of citations: 21 www.sciencedirect.com
RE Buckles, A Langsjoen… - Journal of the …, 1957 - digitalcommons.morris.umn.edu
… identified as 2,-4-dimethyl-6-hydroxynicotinamide (I). This compoun1 has not been … which may have been 2, 4-dimethyl-6-hydroxynicotinamide. Chick and vVilsmore (1910) report that …
Number of citations: 1 digitalcommons.morris.umn.edu
K Okada, K Matsubara, S Kobayashi, S Yamaguchi… - Neurobiology of …, 1996 - infona.pl
The etiology of Parkinson's disease (PD) is still unknown. However, PD may be initiated or precipitated by endogenous toxins by a mechanism similar to that of MPTP in genetically-…
Number of citations: 1 www.infona.pl
SS Zhou, D Li, Y Zhou - The Journal of Clinical Endocrinology & …, 2015 - academic.oup.com
… Three direct metabolites of nicotinamide have been identified: me-NAM, nicotinamide N-oxide and 6-hydroxynicotinamide (2). The formation of nicotinamide-N-oxide is catalyzed by …
Number of citations: 1 academic.oup.com
MRL Stratford, MF Dennis - … of Chromatography B: Biomedical Sciences and …, 1992 - Elsevier
… 6-Hydroxynicotinamide was synthesised from 6-hydroxynicotinic acid using the method of … 1; 6-hydroxynicotinamide has not previously been observed in man although Lee et al. [14] …
Number of citations: 61 www.sciencedirect.com
EC Taylor, JW Barton - Journal of the American Chemical Society, 1959 - ACS Publications
… (3,4-b)pyridine by Raney nickel cleavage to 2-amino-4-methyl-6-hydroxynicotinamide as … authentic sample14 of 2-amino-4-methyl-6hydroxynicotinamide, mp 250-251 dec., showed …
Number of citations: 27 pubs.acs.org
M Liu, Z Fang, Q Yang - The Journal of Clinical Endocrinology & …, 2015 - academic.oup.com
… A very limited amount of nicotinamide N-oxide and 6-hydroxynicotinamide can be detected in serum after therapeutic doses of niacin for the treatment of hyperlipidemia (2, 3). Therefore, …
Number of citations: 3 academic.oup.com
CJ Walters, RR Brown, M Kaihara, JM Price - Journal of Biological …, 1955 - Elsevier
Materials and Methods Subjects-Four male laboratory workers between the ages of 26 and 33 years were used for these studies. They were not known to have any chronic disease and …
Number of citations: 41 www.sciencedirect.com
C Bernofsky - Analytical Biochemistry, 1979 - Elsevier
New routes are described for preparation of the 4- and 6-pyridones of 1-methylnicotinamide and 1-methylnicotinic acid (trigonelline). For the 4-pyridone series, a carboxyl group is …
Number of citations: 19 www.sciencedirect.com
S Kushner, H DALALIAN, RT CASSELL… - The Journal of …, 1948 - ACS Publications
Experimental in vivo investigations in our laboratories have shown that many compounds may have tuberculostatic activity. One of these, nicotinamide (I), showed considerable promise …
Number of citations: 45 pubs.acs.org

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